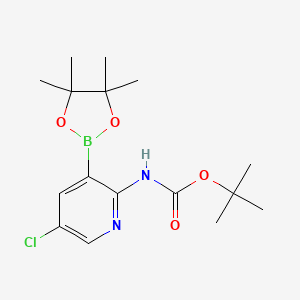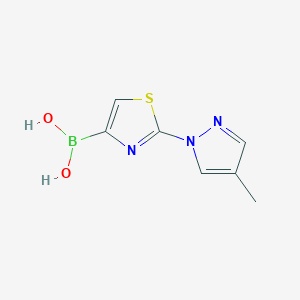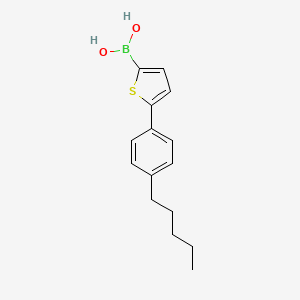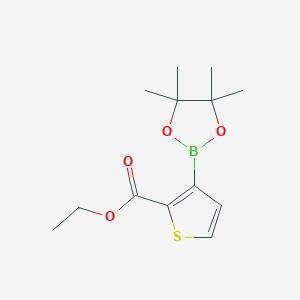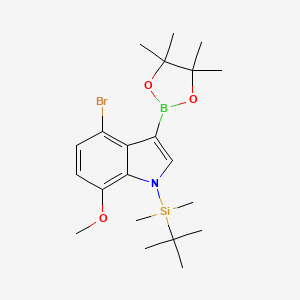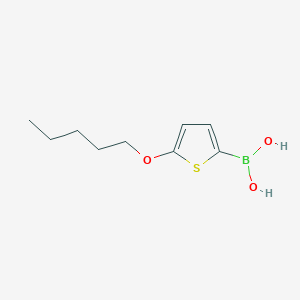
5-(Pentyloxy)thiophene-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pentyloxy)thiophene-2-boronic acid: is an organic compound with the molecular formula C9H15BO3S It is a boronic acid derivative that features a thiophene ring substituted with a pentyloxy group at the 5-position and a boronic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentyloxy)thiophene-2-boronic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is first functionalized by introducing a pentyloxy group at the 5-position. This can be achieved through nucleophilic substitution reactions.
Borylation: The introduction of the boronic acid group at the 2-position is commonly carried out using borylation reactions. One method involves the use of a palladium-catalyzed borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is used in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of 5-(Pentyloxy)thiophene-2-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the boronic acid derivative.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products:
- The major products of the Suzuki-Miyaura coupling reaction are biaryl compounds, where the thiophene ring is coupled with another aromatic or vinyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 5-(Pentyloxy)thiophene-2-boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which are important in the development of therapeutic agents.
Industry:
Materials Science: This compound can be used in the synthesis of conjugated polymers and organic electronic materials, which are important for applications in organic photovoltaics and light-emitting diodes.
Wirkmechanismus
Suzuki-Miyaura Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Molecular Targets and Pathways:
- The primary molecular target is the palladium catalyst, which facilitates the coupling reaction through its various oxidation states and coordination complexes.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-boronic acid: Lacks the pentyloxy group, making it less hydrophobic and potentially less versatile in certain applications.
5-Methoxythiophene-2-boronic acid: Features a methoxy group instead of a pentyloxy group, which may affect its reactivity and solubility.
Uniqueness:
- The presence of the pentyloxy group in 5-(Pentyloxy)thiophene-2-boronic acid imparts unique solubility and reactivity characteristics, making it a valuable compound for specific synthetic applications and material science research.
Eigenschaften
IUPAC Name |
(5-pentoxythiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO3S/c1-2-3-4-7-13-9-6-5-8(14-9)10(11)12/h5-6,11-12H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXZLMWFJIUFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)OCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


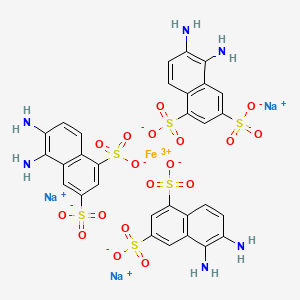
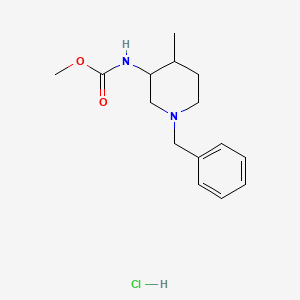
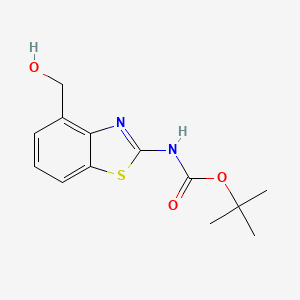
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
![3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B6416288.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
